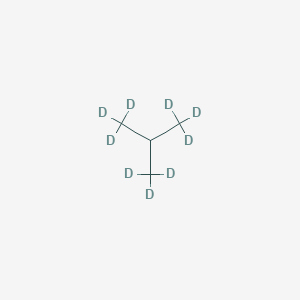
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Descripción general
Descripción
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane is a deuterated analogue of 2-(trideuteriomethyl)propane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane can be synthesized through a multi-step process involving the deuteration of 2-(trideuteriomethyl)propane. The process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Deuterated alcohols and ketones.
Reduction: Deuterated alkanes.
Substitution: Deuterated derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various applications to study and manipulate chemical and biological processes.
Comparación Con Compuestos Similares
- 2-Bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
- 1,1,1,3,3,3-Hexadeuterio-2-nitroso-2-(trideuteriomethyl)propane
Uniqueness: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane is unique due to its specific deuterium labeling pattern, which provides distinct advantages in isotopic labeling studies. Its stability and non-toxicity further enhance its utility in various research fields.
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














